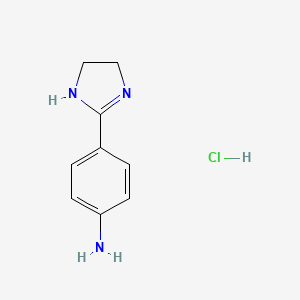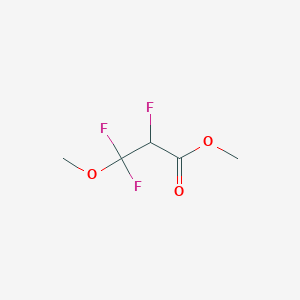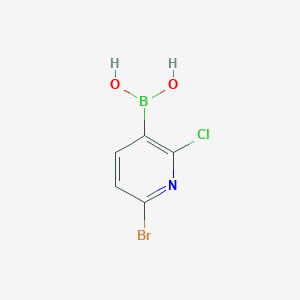
Pra-NH2 TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pra-NH2 TFA is a peptide reagent. It is used for various scientific applications, including proteomics research . The molecular formula of Pra-NH2 TFA is C5H7NO2⋅C2HF3O2, and it has a molecular weight of 227.14 .
Synthesis Analysis
Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides . If the synthesized peptide requires HPLC purification, then a 30-minute gradient from 0% to 70% acetonitrile on a Spirit™ C-18 Peptide Column will usually provide peptide with satisfactory purity .Chemical Reactions Analysis
A study has shown that amines can be reacted with trifluoroacetic anhydride (TFAA) as a derivatization reagent and subsequently analyzed via 19F nuclear magnetic resonance (NMR) spectroscopy .Applications De Recherche Scientifique
Organic Synthesis
Trifluoroacetic acid (TFA), a component of Pra-NH2 TFA, has seen extensive application in organic synthesis both as a solvent and as a catalyst/reagent . It can facilitate a wide variety of chemical transformations, including rearrangements, functional group deprotections, condensations, hydroarylations, and trifluoroalkylations .
High Performance Liquid Chromatography (HPLC)
TFA is commonly used as an ion-pairing agent in High Performance Liquid Chromatography (HPLC) . In HPLC, TFA is added to the mobile phase to improve the separation of polar and charged analytes that are difficult to separate using traditional reversed-phase chromatography . It forms ion-pairs with charged analytes, allowing them to be retained on the reversed-phase column for a longer period of time, resulting in improved separation .
Mitigation of Detector Baseline Interference
TFA absorbs strongly below 250 nm, wavelengths commonly used by many HPLC-UV applications . This generates interfering signals that result in high background noise and decreased sensitivity, impacting the low limit of detection (LOD) and the low limit of qualification (LOQ) . To minimize this interference, TFA is typically used at low concentrations in the range of 0.1–0.5% .
Synthesis of Trifluoromethylated Nitrogen Containing Heterocycles
In the field of heterocyclic chemistry, TFA has been used in the highly efficient and regiocontrolled synthesis of trifluoromethylated nitrogen containing heterocycles .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-aminopent-4-ynoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.C2HF3O2/c1-2-3-4(6)5(7)8;3-2(4,5)1(6)7/h1,4H,3,6H2,(H,7,8);(H,6,7)/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITVOKLFILARSI-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pra-NH2 tfa | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














